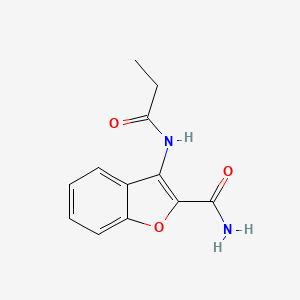

![molecular formula C24H28N4O3S4 B2594482 4-(dibutylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 500149-72-4](/img/structure/B2594482.png)

4-(dibutylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound consists of a complex arrangement of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The exact structure would need to be determined through further analysis such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación

Green Chemistry Synthesis Approaches

Research demonstrates the importance of green chemistry principles in synthesizing benzamide derivatives, highlighting water as an optimal medium for reactions. This approach emphasizes environmentally friendly synthesis methods, potentially applicable to compounds like 4-(dibutylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide for sustainable pharmaceutical development (Horishny & Matiychuk, 2020).

Heterocyclic Compound Synthesis

Studies on the microwave-mediated synthesis of benzothiazole-based heterocycles suggest that such methods could be adapted for efficient and rapid synthesis of related compounds, including 4-(dibutylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide. This could have implications for the development of novel pharmaceuticals and materials (Darweesh et al., 2016).

Anticancer Research

Research into the pro-apoptotic activity of indapamide derivatives, a related benzamide compound, on melanoma cell lines indicates potential applications of similar compounds in cancer treatment. Such studies underscore the importance of exploring benzamide derivatives, like 4-(dibutylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide, for their anticancer properties (Yılmaz et al., 2015).

Antimicrobial Applications

The synthesis of 2-phenylamino-thiazole derivatives with antimicrobial properties highlights the potential of thiazole and benzamide compounds in combating microbial resistance. Research in this area suggests that compounds like 4-(dibutylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide could be explored for their antimicrobial efficacy (Bikobo et al., 2017).

Synthesis of Sulfonamide Derivatives

The optimization of sulfonamide derivatives for selective receptor antagonism presents another area of interest. Research on sulfonamide compounds' selectivity and efficacy suggests potential applications in developing targeted therapies, which could extend to compounds like 4-(dibutylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide for specific receptor targeting (Naganawa et al., 2006).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-(dibutylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3S4/c1-4-6-14-28(15-7-5-2)35(30,31)17-10-8-16(9-11-17)22(29)27-23-25-18-12-13-19-21(20(18)33-23)34-24(26-19)32-3/h8-13H,4-7,14-15H2,1-3H3,(H,25,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOAVSXNGFDSJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dibutylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Aminocycloheptyl)methyl]-1,2,3,4-tetrahydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2594399.png)

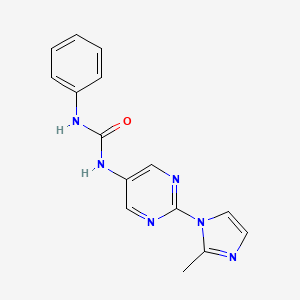

![2-(ethylthio)-N-(2-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2594401.png)

![3-Ethyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2594402.png)

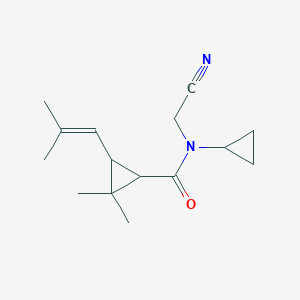

![Methyl 2-amino-2-[3-(4-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2594405.png)

![4-Butoxy-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2594406.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2594412.png)

![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2594413.png)

![3-(3-Methylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2594417.png)

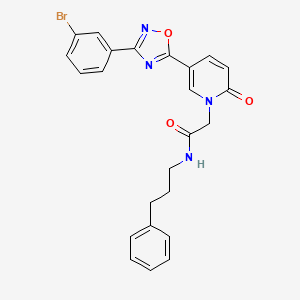

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2594418.png)

![(Z)-2-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methoxyphenyl)-1-ethenesulfonamide](/img/structure/B2594422.png)